Aceclofenac Benzyl Ester
Overview
Description
Aceclofenac Benzyl Ester is a chemical compound with the molecular formula C23 H19 Cl2 N O4 and a molecular weight of 444.31 . It is also known as Benzyl [ [ [2- [ (2,6-Dichlorophenyl)amino]phenyl]acetyl]oxy]acetate . It is an impurity of Aceclofenac .
Synthesis Analysis
The synthesis of Aceclofenac involves reacting Diclofenac acid with triethylamine, diisopropylamine, or ammonia in a solvent at a temperature of from 20 DEG C to 60 DEG C . The compounds of formula (I) are reacted with an appropriate alpha -haloacetic acid ester to form acetates which are deprotected to form Aceclofenac .Molecular Structure Analysis
The molecular structure of Aceclofenac Benzyl Ester is characterized by its molecular formula C23 H19 Cl2 N O4 . This indicates that it contains 23 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 4 oxygen atoms.Chemical Reactions Analysis
The transesterification of β-keto esters is a useful transformation in organic synthesis . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance has led to the development of a variety of different approaches .Physical And Chemical Properties Analysis
Aceclofenac Benzyl Ester is a neat product . It is an impurity reference material . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis and Characterization : Aceclofenac and its derivatives, including Aceclofenac Benzyl Ester, have been synthesized and characterized for various applications. For example, a study focused on synthesizing potential impurities of aceclofenac, including Aceclofenac Benzyl Ester, for pharmaceutical applications (Somashekar, Pai, & Rao, 2013).
Pharmacological Evaluation : Research has been conducted on various derivatives of aceclofenac for their pharmacological properties. For instance, S-diclofenac, a hydrogen sulfide-releasing derivative, was investigated for its effect on cell proliferation in vascular smooth muscle cells, which is relevant in vascular injury diseases (Baskar, Sparatore, del Soldato, & Moore, 2008).
Dissolution Enhancement Techniques : Studies have examined techniques to enhance the solubility and dissolution of aceclofenac, which is crucial for improving its bioavailability and therapeutic efficacy (Vikramjeet, Kataria, Bilandi, & Bihani, 2013).
Analytical Methods for Determination : There is research on the development of analytical methods for determining aceclofenac in biological fluids and pharmaceutical forms, highlighting the importance of accurate and efficient detection methods for this compound (Parmar, Sapra, Pradhan, & Meshram, 2020).
Comparative Metabolism Studies : Comparative studies have been conducted to understand the metabolism of aceclofenac in different species, which is vital for its application in diverse biological contexts (Bort et al., 1996).
Preformulation Studies : Preformulation research on aceclofenac aims to understand its physical, chemical, and pharmacological properties to develop effective and safe drug formulations (Arya & Malik, 2022).
Safety And Hazards
Future Directions
Aceclofenac Benzyl Ester is a certified reference material used for highly accurate and reliable data analysis . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, suggests potential future directions for research and application .
properties
IUPAC Name |
(2-oxo-2-phenylmethoxyethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO4/c24-18-10-6-11-19(25)23(18)26-20-12-5-4-9-17(20)13-21(27)30-15-22(28)29-14-16-7-2-1-3-8-16/h1-12,26H,13-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKZSYGBKCIRFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676222 | |
Record name | 2-(Benzyloxy)-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aceclofenac Benzyl Ester | |
CAS RN |
100499-89-6 | |
Record name | 2-Oxo-2-(phenylmethoxy)ethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100499-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl aceclofenac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100499896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Benzyloxy)-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-oxo-2-phenylmethoxyethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACECLOFENAC BENZYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7ZHK6MQP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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